Tert-butyl 1-(2-methoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate
Description
Tert-butyl 1-(2-methoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a pyrrolidine ring substituted with tert-butyl, methoxybutanoyl, and methoxymethyl groups.
Properties
IUPAC Name |
tert-butyl 1-(2-methoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-7-12(21-6)13(18)17-10-8-9-16(17,11-20-5)14(19)22-15(2,3)4/h12H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQBMOOQTZXHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1(COC)C(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-(2-methoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl, methoxybutanoyl, and methoxymethyl groups through a series of reactions such as alkylation, acylation, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(2-methoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 1-(2-methoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use the compound to investigate its biological activity and potential therapeutic effects. It may serve as a lead compound for drug discovery and development.
Medicine: The compound’s potential pharmacological properties are explored for the treatment of various diseases. It may act as an enzyme inhibitor, receptor agonist, or antagonist.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(2-methoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate depends on its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary based on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tert-butyl 1-(2-methoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate include other pyrrolidine derivatives with different substituents. Examples include:
- Tert-butyl 1-(2-methoxyacetyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate
- Tert-butyl 1-(2-ethoxybutanoyl)-2-(methoxymethyl)pyrrolidine-2-carboxylate
- Tert-butyl 1-(2-methoxybutanoyl)-2-(ethoxymethyl)pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
